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Gosogliptin Overview

Gosogliptin is an oral antidiabetic drug classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor, used for

managing Type 2 Diabetes Mellitus (T2DM). [1] Its chemical structure is (3,3-Difluoro-1-pyrrolidinyl)-

{(2S,4S)-4-[4-(2-pyrimidinyl)-1-piperazinyl]-2-pyrrolidinyl}methanone, with a molecular formula of

C₁₇H₂₄F₂N₆O and a molar mass of 366.417 g·mol⁻¹. [1] The drug was discovered and initially developed by

Pfizer, with subsequent Phase 3 studies and registration in Russia, where it is marketed under the trade name

Saterex. [1]

Structural Characteristics and SAR

Gosogliptin's design incorporates key features for potent DPP-4 inhibition. The DPP-4 enzyme features a

catalytic triad of Ser630, Asp708, and His740, with key substrate recognition handled by the Glu205/Glu206

loop. [2] [3] The binding pocket comprises subsites S1, S2, S1', S2', and S2 extensive. [3]

S1 and S2 Pocket Binding: Gosogliptin's pyrimidine and pyrrolidine heterocycles occupy the

hydrophobic S1 pocket. The primary amine forms hydrogen bonds with Glu205/Glu206 and Tyr662
residues, which is crucial for anchoring the inhibitor. [2] [3]

Halogen Bonding and Hydrophobic Interactions: The 3,3-difluoropyrrolidine group is a key
pharmacophore, with fluorine atoms likely enhancing binding affinity through halogen bonding and

hydrophobic interactions with sub-pockets. [1] [3] The nitrile group, common in many DPP-4
inhibitors, acts as an effective pharmacophore. [3]
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Binding Interaction Diagram of Gosogliptin with DPP-4 Enzyme

Mechanism of Action and Pharmacology

Gosogliptin functions by reversibly inhibiting the DPP-4 enzyme, which is responsible for rapidly degrading

the endogenous incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic

Polypeptide (GIP). [4] [5]

Incretin Physiology: In response to food intake, GLP-1 is released from intestinal L-cells (in the
ileum and colon), and GIP is secreted by K-cells (in the duodenum and jejunum). [2] [4] These

hormones are crucial for glucose homeostasis but have extremely short half-lives (<2 minutes for
GLP-1) due to rapid inactivation by DPP-4. [2] [4]

Enzyme Inhibition: By inhibiting DPP-4, Gosogliptin prolongs the half-life and elevates plasma
levels of active GLP-1 and GIP. [2] [5] This enhancement leads to a multisystem effect for glucose

control. [5]
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Gosogliptin's Mechanism of Action via the Incretin Pathway

Table 1: Pharmacodynamic Effects of Increased Incretin Activity
[2] [4] [5]

Target
Organ/Tissue

Physiological Effects

Pancreatic β-Cells Enhanced glucose-dependent insulin secretion; potential improvement in β-cell

mass and function through promoted proliferation and reduced apoptosis.

Pancreatic α-Cells Suppression of postprandial glucagon secretion, reducing hepatic glucose

production.

Gastrointestinal
Tract

Slowing of gastric emptying, contributing to reduced postprandial glucose

excursions.

Central Nervous
System

Promotion of satiety, potentially influencing weight.

Clinical Efficacy and Pharmacokinetics

Clinical studies have established the efficacy and safety profile of Gosogliptin.
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Clinical Efficacy: The ONYX study in Russia confirmed Gosogliptin's sugar-lowering effects by

reducing both fasting and postprandial hyperglycemia. [6] A comparative study with vildagliptin

demonstrated similar efficacy in improving glycemic control in patients with T2DM. [1] [4]

Gosogliptin is considered weight-neutral, a characteristic advantage over some other anti-diabetic

classes, and carries a low risk of hypoglycemia due to its glucose-dependent mechanism. [6] [7] [5]

Pharmacokinetics: Gosogliptin is rapidly absorbed after oral administration. It has a half-life that

supports once-daily dosing and is primarily excreted unchanged via the kidneys, which is a critical

consideration for patients with renal impairment. [1] [5]

Table 2: Clinical and Pharmacokinetic Profile of Gosogliptin [6]
[1] [7]

Parameter Profile / Characteristics

Primary Indication Management of Type 2 Diabetes Mellitus

Glycemic Efficacy Reduces HbA1c, fasting and postprandial plasma glucose

Effect on Body Weight Weight-neutral

Risk of Hypoglycemia Low (due to glucose-dependent mechanism)

Common Side Effects Generally well-tolerated; upper respiratory tract infections, headache

Administration Oral, once-daily

Absorption Rapidly absorbed

Elimination Primarily renal, excreted unchanged

Special Population Dose adjustment likely required in renal impairment

Synthetic Chemistry
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Gosogliptin's structure features pyrimidine and piperazine heterocycles, which are privileged scaffolds in

medicinal chemistry known for broad biological activity. [8] [9] The synthesis involves creating a chiral

center, which is critical for its activity. The (2S,4S) configuration at the pyrrolidine ring is essential for

optimal binding to the DPP-4 enzyme active site. [1]

Future Research Directions

While DPP-4 inhibitors like Gosogliptin are established in T2DM management, several research avenues are

emerging. There is ongoing investigation into the potential multi-system benefits of DPP-4 inhibitors beyond

glycemic control, including effects on cardiovascular health, neuroprotection, and renal function. [10]

Furthermore, research continues into natural sources of DPP-4 inhibitors and the development of novel

synthetic compounds with improved efficacy and polypharmacological profiles for managing metabolic

syndrome. [7] [4] [3]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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